2-{[3-(2-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-{[3-(2-BROMOPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound featuring a quinazolinone core linked to an isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2-BROMOPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazolinone Core: This step often involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions to form the quinazolinone structure.
Linking to Isoindole: The final step involves the condensation of the brominated quinazolinone with isoindole derivatives, typically under reflux conditions in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoindole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting the keto group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone N-oxides, while substitution reactions could produce a variety of functionalized derivatives with different pharmacological properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of quinazolinone and isoindole systems in various chemical reactions.
Biology and Medicine
In biological and medicinal research, 2-{[3-(2-BROMOPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE is investigated for its potential as an anticancer agent. Its ability to inhibit certain enzymes and interfere with cellular processes makes it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases involved in cell proliferation, leading to anticancer effects. The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 4-quinazolinone and its derivatives share structural similarities and are also studied for their biological activities.
Isoindole Derivatives: Isoindole-based compounds, such as isoindoline-1,3-dione, exhibit similar reactivity and applications.
Uniqueness
What sets 2-{[3-(2-BROMOPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE apart is its combined structural features of both quinazolinone and isoindole, which may confer unique biological activities and chemical reactivity not observed in simpler analogs.
Properties
Molecular Formula |
C23H14BrN3O3 |
---|---|
Molecular Weight |
460.3 g/mol |
IUPAC Name |
2-[[3-(2-bromophenyl)-4-oxoquinazolin-2-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C23H14BrN3O3/c24-17-10-4-6-12-19(17)27-20(25-18-11-5-3-9-16(18)23(27)30)13-26-21(28)14-7-1-2-8-15(14)22(26)29/h1-12H,13H2 |
InChI Key |
YGXSLXUUHUECHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5Br |
Origin of Product |
United States |
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